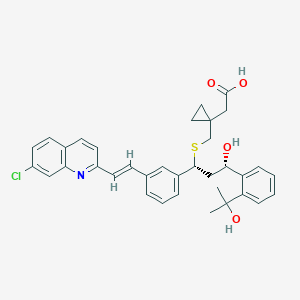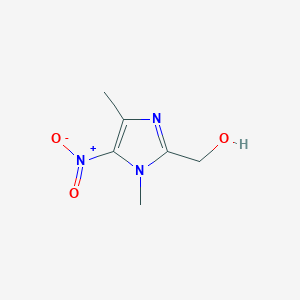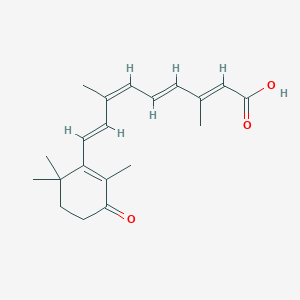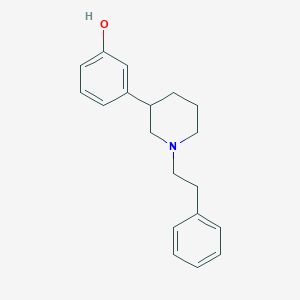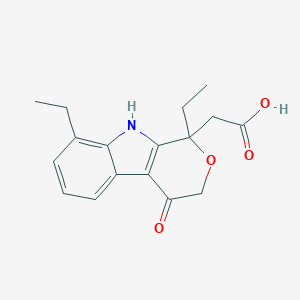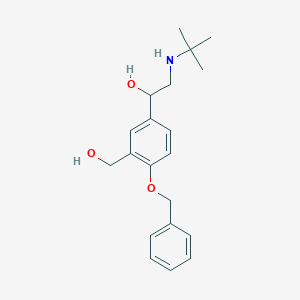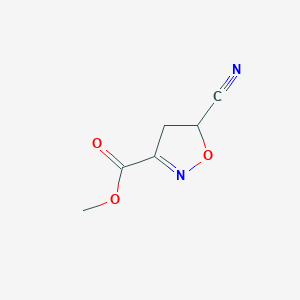
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a potent, selective, and irreversible inhibitor of thrombin . It is also known as PPACK, D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, H-D-Phe-Pro-Arg-chloromethylketone .
Molecular Structure Analysis
The empirical formula of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is C21H31ClN6O3 · 2HCl, and its molecular weight is 523.88 . Detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is an irreversible inhibitor that reacts with thrombin in a 1:1 stoichiometry . It is modeled directly on peptide arginine chloromethyl ketones containing P3 phenylalanine and P2 proline, which are very effective thrombin inhibitors .Physical And Chemical Properties Analysis
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a liquid at room temperature. It is stable for up to 6 months at -20°C when stored properly. It should be protected from light and avoid repeated freeze/thaw cycles .Scientific Research Applications
Anticoagulant for Blood Gas and Electrolyte Analysis
PPACK has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses. It exhibits ideal bias-free properties, making it suitable for accurate measurements of ionized calcium, sodium, potassium, chloride, glucose, lactate, ionized magnesium, and pH levels in blood samples .
Thrombin Inhibition
As a selective thrombin inhibitor, PPACK plays a crucial role in preventing blood clot formation. This application is particularly useful in clinical settings where controlling coagulation is necessary, such as during surgeries or in patients with clotting disorders .
Zymogen/Enzyme Discrimination
PPACK and related peptide chloromethyl ketones have been used to discriminate between zymogens and enzymes in biochemical pathways. This is essential for understanding the activation and regulation of enzymes involved in coagulation and fibrinolysis .
Development of Activity-Based Probes
PPACK derivatives have been utilized to create activity-based probes (ABPs) for the detection and profiling of serine proteases. These ABPs are valuable tools in proteomics for studying enzyme function and regulation .
Study of Coagulation Pathways
The ability of PPACK to inhibit thrombin without affecting other proteins makes it an excellent reagent for studying the coagulation cascade. Researchers can use PPACK to investigate the molecular interactions and mechanisms within the coagulation system .
Pharmaceutical Research
PPACK’s selective inhibition properties make it a potential candidate for developing new anticoagulant drugs. Its specificity for thrombin could lead to medications with fewer side effects compared to current anticoagulants .
Mechanism of Action
Target of Action
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.
Biochemical Pathways
By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.
The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Phenylalanine", "Arginine", "Chloromethyl ketone", "Resin" ], "Reaction": [ "Attach Phenylalanine to resin through esterification", "Couple Phenylalanine to resin-bound Phenylalanine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents", "Deprotect the N-terminal Fmoc group of the dipeptide using 20% piperidine in DMF", "Couple Arginine to the dipeptide using DCC and NHS as coupling agents", "Deprotect the N-terminal Fmoc group of the tripeptide using 20% piperidine in DMF", "Couple Chloromethyl ketone to the tripeptide using DCC and NHS as coupling agents", "Remove the protecting groups using TFA and cleave the peptide from the resin", "Purify the peptide using HPLC" ] } | |
CAS RN |
74392-49-7 |
Product Name |
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone |
Molecular Formula |
C25H33ClN6O3 |
Molecular Weight |
501 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |
InChI Key |
PJFSUJMJVYGASC-HKBOAZHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
sequence |
FFR |
synonyms |
DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



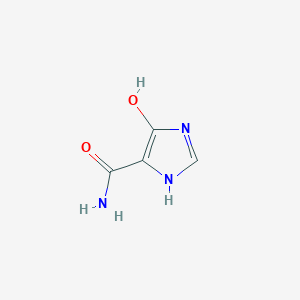
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

